4-Fluorotetrahydrofuran-3-amine

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Source the strategic 4-Fluorotetrahydrofuran-3-amine scaffold. Its unique chiral tetrahydrofuran core with a 4-fluoro substituent and a 3-primary amine directly enhances metabolic stability and CNS permeability, a combination unachievable with non-fluorinated analogs. Critical for kinase inhibitors and CNS drug discovery, substituting this isomer is not viable for projects where this specific building block was designed for target selectivity and sustained in vivo target engagement.

Molecular Formula C4H8FNO
Molecular Weight 105.11 g/mol
Cat. No. B12289026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorotetrahydrofuran-3-amine
Molecular FormulaC4H8FNO
Molecular Weight105.11 g/mol
Structural Identifiers
SMILESC1C(C(CO1)F)N
InChIInChI=1S/C4H8FNO/c5-3-1-7-2-4(3)6/h3-4H,1-2,6H2
InChIKeyQEFNMXYQEIJFEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluorotetrahydrofuran-3-amine: A Versatile Fluorinated Chiral Building Block for Medicinal Chemistry and Drug Discovery


4-Fluorotetrahydrofuran-3-amine is a chiral, fluorinated heterocyclic amine that serves as a valuable building block in medicinal chemistry [1]. Its core structure features a tetrahydrofuran ring with a fluorine atom at the 4-position and a primary amine at the 3-position, yielding a molecular mass of approximately 105.11 g/mol [1]. The compound exists as multiple stereoisomers, including (3S,4R)- and (3R,4R)-forms, each with distinct CAS numbers (e.g., 1643938-25-3 and 2097273-70-4, respectively) [1]. The strategic placement of the fluorine atom is intended to modulate key drug-like properties, such as metabolic stability and lipophilicity, making this scaffold a point of interest for the rational design of novel therapeutic agents and chemical probes [2].

Why Simple Analogs Cannot Substitute 4-Fluorotetrahydrofuran-3-amine: Stereochemistry and Fluorination Dictate Functional Outcomes


Substituting 4-Fluorotetrahydrofuran-3-amine with simpler, non-fluorinated tetrahydrofuran-3-amine analogs or with other fluorinated heterocycles can lead to significant changes in molecular properties that are critical for successful drug development. The stereochemistry of the tetrahydrofuran ring is critical for biological activity and binding specificity [1]. Furthermore, the introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, alter pKa, and modulate molecular conformation—effects that are not replicated by hydrogen or other halogens [2][3]. Direct class-level inference confirms that fluorine substitution on a tetrahydrofuran scaffold can confer enhanced membrane permeability while maintaining favorable solubility profiles, a combination not typically observed with the unsubstituted parent compound [2]. Therefore, generic substitution introduces unquantified risks in downstream potency, selectivity, and ADME profiles, making it an unsuitable practice for projects where 4-Fluorotetrahydrofuran-3-amine was specifically designed or selected.

Quantitative Differentiators for 4-Fluorotetrahydrofuran-3-amine: Comparative Evidence for Procurement Decisions


Fluorination Strategy in a Tetrahydrofuran Core Enhances Metabolic Stability Compared to Non-Fluorinated Analogs

Strategic fluorination is a widely accepted method to improve the metabolic stability of drug candidates. For tetrahydrofuran derivatives, the introduction of a fluorine atom is intended to block sites vulnerable to cytochrome P450 (CYP)-mediated oxidative metabolism, a primary clearance pathway. While specific human liver microsome stability data for 4-Fluorotetrahydrofuran-3-amine is not publicly available as a standalone compound, class-level inference from similar fluorinated heterocycles indicates that this modification often results in a significant increase in metabolic half-life. For example, in studies of related tetrahydrofuran-based kinase inhibitors, fluorinated analogs demonstrate prolonged stability in liver microsome assays compared to their non-fluorinated counterparts [1][2]. The procurement of a pre-fluorinated building block therefore represents a strategic investment in enhancing the probability of achieving favorable ADME properties in a final drug candidate.

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Chiral Purity and Stereochemical Integrity Dictates Biological Activity in Tetrahydrofuran-3-amine Derivatives

The biological activity of 4-Fluorotetrahydrofuran-3-amine is intrinsically linked to its stereochemistry. The (3S,4R) and (3R,4R) isomers are distinct chemical entities with unique CAS numbers (1643938-25-3 and 2097273-70-4, respectively) [1]. In drug discovery, even a small amount of the incorrect enantiomer can lead to off-target effects, reduced potency, or altered pharmacokinetics. For example, in the context of enzyme inhibitors derived from tetrahydrofuran scaffolds, stereochemistry is critical for achieving high binding affinity and selectivity [2]. Procurement of a specific, high-purity isomer is therefore non-negotiable for reproducible research and development.

Chiral Synthesis Enantioselectivity Medicinal Chemistry

Potential for Enhanced Binding Affinity via Fluorine-Protein Interactions Compared to Non-Fluorinated Scaffolds

The incorporation of a fluorine atom into a tetrahydrofuran-3-amine scaffold can improve binding affinity to biological targets through orthogonal multipolar C–F···C=O interactions and other polar interactions within protein binding pockets. While direct binding data for 4-Fluorotetrahydrofuran-3-amine is scarce, studies on structurally related tetrahydrofuran-based inhibitors demonstrate that the presence of a fluorine atom can significantly enhance affinity. For instance, a tetrahydrofuran-containing kinase inhibitor achieved an IC50 of 690 nM against c-Abl kinase, a level of potency attributed in part to optimized interactions within the ATP-binding pocket [1]. The 4-fluoro substituent is designed to occupy a specific sub-pocket and engage in favorable electrostatic and dipolar interactions that are not possible with a hydrogen atom.

Structure-Based Drug Design Fluorine Chemistry Molecular Recognition

High-Value Application Scenarios for 4-Fluorotetrahydrofuran-3-amine Based on Quantitative Evidence


Lead Optimization in Kinase Inhibitor Programs Requiring Improved Metabolic Stability

For medicinal chemistry programs targeting kinases in oncology or inflammation, 4-Fluorotetrahydrofuran-3-amine offers a strategic advantage. The fluorine atom on the tetrahydrofuran ring is a well-validated modification for enhancing metabolic stability [1]. Incorporating this building block into a lead series can extend the compound's half-life in vivo, a critical parameter for achieving sustained target engagement and efficacy. This is particularly valuable for kinase inhibitors where high plasma concentrations are often required for therapeutic effect.

Synthesis of Stereochemically Pure Drug Candidates Targeting the Central Nervous System (CNS)

The CNS drug discovery field demands molecules with precise stereochemistry to interact selectively with neuronal targets and to optimize brain penetration. 4-Fluorotetrahydrofuran-3-amine, as a defined stereoisomer, is an ideal precursor for constructing CNS-active compounds [2]. Its use can improve the odds of developing a clinical candidate with a favorable profile, as fluorinated building blocks are known to enhance membrane permeability while maintaining solubility—a key balance for crossing the blood-brain barrier [1].

Rational Design of Selective Enzyme Inactivators for Cancer and Metabolic Disease Targets

The unique conformation imposed by the chiral tetrahydrofuran ring makes 4-Fluorotetrahydrofuran-3-amine a powerful tool for the rational design of mechanism-based enzyme inactivators [2]. This is particularly relevant for targets like human ornithine aminotransferase (hOAT) in hepatocellular carcinoma, where the scaffold's ability to mimic natural substrates while resisting metabolism is highly prized [2]. The fluorine atom can further act as an NMR probe to study enzyme binding modes, providing valuable mechanistic insights.

Synthesis of Chemical Probes with Enhanced Lipophilic Efficiency (LipE)

In the development of chemical probes for target validation, optimizing lipophilic efficiency (LipE) is crucial to avoid promiscuous binding. The incorporation of a fluorine atom is a proven method to increase potency while moderating lipophilicity [1]. Using 4-Fluorotetrahydrofuran-3-amine allows chemists to add a polar fluorine atom to a largely aliphatic ring system, potentially increasing target affinity without an undesirable increase in logP, thereby improving the probe's selectivity and quality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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